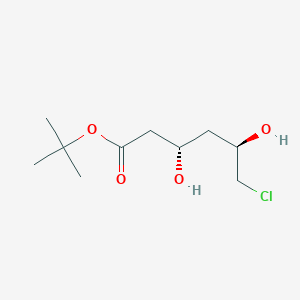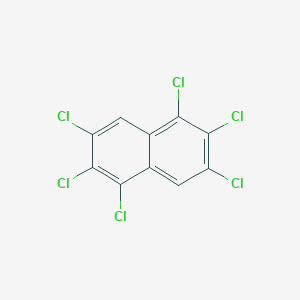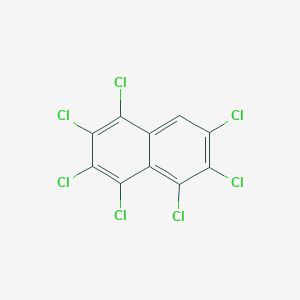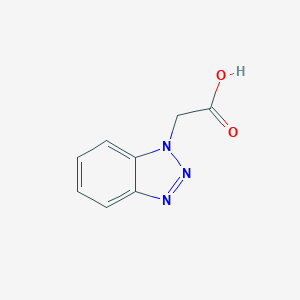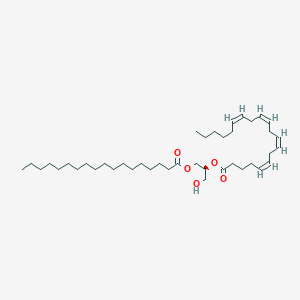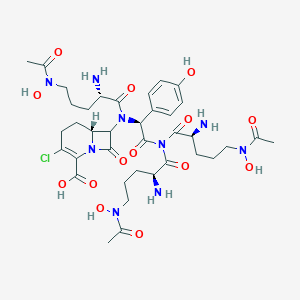
Aoaohc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aoaohc is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known for its unique mechanism of action, which has been shown to have a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of Aoaohc is not fully understood, but it is thought to involve the modulation of specific signaling pathways in cells. This modulation can lead to changes in gene expression, protein synthesis, and other cellular processes. The exact mechanism of action is an area of active research.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to modulate the activity of specific enzymes, regulate cell growth and differentiation, and modulate immune function. These effects make it a promising candidate for therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of Aoaohc for lab experiments is its ability to modulate specific signaling pathways in cells. This allows researchers to study the effects of this compound on specific cellular processes. However, there are also limitations to using this compound in lab experiments, such as the difficulty in synthesizing and purifying the compound.
Orientations Futures
There are many potential future directions for research on Aoaohc. One area of interest is its potential therapeutic applications in cancer and neurodegenerative diseases. Another area of interest is understanding the exact mechanism of action of this compound, which could lead to the development of more effective drugs. Additionally, research on the synthesis and purification of this compound could lead to the development of more efficient and cost-effective methods of producing this compound.
Conclusion:
In conclusion, this compound is a promising compound for scientific research due to its unique mechanism of action and potential therapeutic applications. While there are still many unknowns about this compound, ongoing research is shedding light on its biochemical and physiological effects and its potential for drug development. Further research is needed to fully understand the mechanism of action of this compound and its potential for therapeutic applications.
Méthodes De Synthèse
The synthesis of Aoaohc is a complex process that involves several steps. The primary method of synthesis involves the reaction of two chemical compounds, which are then purified and isolated. The purity and quality of the final product are critical for its effectiveness in scientific research.
Applications De Recherche Scientifique
Aoaohc has been used in a range of scientific research applications, including drug discovery, cancer research, and neurodegenerative disease research. It has been shown to have potential therapeutic effects in these areas, making it a promising candidate for future drug development.
Propriétés
Numéro CAS |
124620-50-4 |
|---|---|
Formule moléculaire |
C37H52ClN9O14 |
Poids moléculaire |
882.3 g/mol |
Nom IUPAC |
(6R)-7-[[(2S)-5-[acetyl(hydroxy)amino]-2-aminopentanoyl]-[(1S)-2-[bis[(2S)-5-[acetyl(hydroxy)amino]-2-aminopentanoyl]amino]-1-(4-hydroxyphenyl)-2-oxoethyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C37H52ClN9O14/c1-19(48)42(59)16-4-7-25(39)32(52)46(31-28-15-14-24(38)30(37(57)58)45(28)36(31)56)29(22-10-12-23(51)13-11-22)35(55)47(33(53)26(40)8-5-17-43(60)20(2)49)34(54)27(41)9-6-18-44(61)21(3)50/h10-13,25-29,31,51,59-61H,4-9,14-18,39-41H2,1-3H3,(H,57,58)/t25-,26-,27-,28+,29-,31?/m0/s1 |
Clé InChI |
BYWCMJGUZFWZBL-XZZUKVBXSA-N |
SMILES isomérique |
CC(=O)N(CCC[C@@H](C(=O)N(C1[C@H]2CCC(=C(N2C1=O)C(=O)O)Cl)[C@@H](C3=CC=C(C=C3)O)C(=O)N(C(=O)[C@H](CCCN(C(=O)C)O)N)C(=O)[C@H](CCCN(C(=O)C)O)N)N)O |
SMILES |
CC(=O)N(CCCC(C(=O)N(C1C2CCC(=C(N2C1=O)C(=O)O)Cl)C(C3=CC=C(C=C3)O)C(=O)N(C(=O)C(CCCN(C(=O)C)O)N)C(=O)C(CCCN(C(=O)C)O)N)N)O |
SMILES canonique |
CC(=O)N(CCCC(C(=O)N(C1C2CCC(=C(N2C1=O)C(=O)O)Cl)C(C3=CC=C(C=C3)O)C(=O)N(C(=O)C(CCCN(C(=O)C)O)N)C(=O)C(CCCN(C(=O)C)O)N)N)O |
Synonymes |
7-((N(5)acetyl-N(5)-hydroxyornithyl-N(5)acetyl-N(5)hydroxyornithyl-N(5)-acetyl-N(5)-hydroxyornithyl-4-hydroxyphenylglycyl)amino)-3-chloro-1-carba-3-cephem-4-carboxylic acid AOAOHC EKD 3-88 EKD-3-88 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




